molecular formula C21H25N5O2S B2891904 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1251549-99-1

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No. B2891904
CAS RN: 1251549-99-1
M. Wt: 411.52
InChI Key: MAEVIXUBGMFCCA-UHFFFAOYSA-N
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Description

The compound “2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been studied for their potential in various therapeutic applications .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves several chemical transformations . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The process involves hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including the compound , is complex. These compounds often feature phenol rings at the 6-position or bear lipoyl and 4-hydroxy-3,5-di-tert-but-benzoyl residues appended by different linkers on the 6-phenyl ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives are diverse. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Scientific Research Applications

Heterocyclic Compound Synthesis and Utility

Synthetic Pathways

Heterocyclic compounds similar to the one are synthesized through various methods, utilizing precursor compounds like cyanoacetamides and amidoximes, leading to a wide array of heterocyclic derivatives. These processes are critical in the design and development of molecules with potential biological activities and material properties (Fadda et al., 2017).

Biological Activities

Compounds containing triazolo and pyrazine moieties have been evaluated for their insecticidal, antimicrobial, anticancer, and antifungal activities. These studies demonstrate the potential of such heterocyclic compounds in addressing various biological and health-related challenges. For instance, novel heterocycles have shown significant inhibitory effects against pests like Spodoptera littoralis, providing insights into their application in agricultural pest management (Salam et al., 2017). Additionally, the antimicrobial activity of these compounds against a variety of pathogens highlights their potential in developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-15-7-6-8-16(13-15)23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)29-17-9-4-3-5-10-17/h6-8,11-13,17H,2-5,9-10,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEVIXUBGMFCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide

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